4-Chloro-N-methylaniline hydrochloride

概要

説明

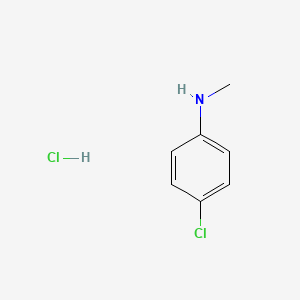

4-Chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a chlorine atom, and the nitrogen atom is methylated. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methylaniline hydrochloride typically involves the methylation of 4-chloroaniline. One common method is the reaction of 4-chloroaniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-chloronitrobenzene to 4-chloroaniline, followed by methylation and subsequent conversion to the hydrochloride salt. This process can be optimized for large-scale production by using continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

4-Chloro-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Parent amine (4-chloroaniline).

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Chloro-N-methylaniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is often involved in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom, which can be replaced by other functional groups under appropriate conditions.

Preparation Methods:

The synthesis typically involves methylation of 4-chloroaniline using methyl iodide in the presence of a base like sodium hydroxide. This reaction is conducted under reflux conditions to ensure complete methylation, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Applications

Enzyme Studies:

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. It acts as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.

Antitumor Activity:

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, such as HCT-116 (colon cancer) and T98G (glioblastoma). This suggests potential applications in cancer therapy, where compounds derived from this compound could be developed as therapeutic agents.

Industrial Applications

Dyes and Pigments:

The compound is extensively used in the production of dyes and pigments. Its ability to form azo compounds makes it valuable in the textile industry for dyeing fabrics such as cotton, silk, and nylon .

Polymer Production:

In industrial settings, this compound is also employed in the production of polymers and resins, contributing to the development of materials with specific properties tailored for various applications.

Toxicological Insights

Metabolism and Toxicity:

Research has demonstrated that this compound undergoes significant metabolic transformations. In vitro studies indicate that it can form reactive intermediates that interact with cellular components, potentially leading to toxicity. Toxicological studies report acute toxicity with LD50 values around 1800 mg/kg for rats . Long-term exposure has been associated with adverse effects on liver and spleen health.

Carcinogenic Potential:

Certain analogs of 4-Chloro-N-methylaniline have been classified as possibly carcinogenic by the International Agency for Research on Cancer (IARC), particularly due to epidemiological studies linking exposure to increased bladder cancer incidences among workers in chemical manufacturing .

Case Studies

A notable historical cohort study involving workers exposed to 4-chloro-ortho-toluidine indicated a significant increase in bladder cancer incidence. The standardized incidence ratio was reported at 53.8 (95% CI: 21.7–110.9), highlighting the potential health risks associated with occupational exposure to this class of compounds .

Table 1: Summary of Toxicity Data

| Study Type | Species | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 1800 | Cyanosis, dyspnoea, reduced mobility |

| Chronic Exposure | Mice | >2150 | Liver enlargement, weight loss |

| Histopathology | Various | N/A | Changes in liver, kidney, spleen tissues |

Table 2: Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| 4-Chloroaniline | Lacks methyl group on nitrogen |

| N-Methylaniline | Lacks chlorine atom in para position |

| 4-Chloro-2-methylaniline | Contains an additional methyl group on benzene ring |

作用機序

The mechanism of action of 4-Chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

4-Chloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.

N-Methylaniline: Similar structure but lacks the chlorine atom in the para position.

4-Chloro-2-methylaniline: Similar structure with an additional methyl group on the benzene ring.

Uniqueness

4-Chloro-N-methylaniline hydrochloride is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

生物活性

4-Chloro-N-methylaniline hydrochloride is an aromatic amine compound that has garnered attention due to its biological activity and potential health implications. This compound is primarily used in the synthesis of dyes and as an intermediate in various chemical processes. Its structure is characterized by a chlorine atom and a methyl group attached to the aniline nitrogen, which influences its reactivity and biological interactions.

Metabolism and Toxicity

Research indicates that this compound undergoes significant metabolic transformation in biological systems. In vitro studies using rat liver microsomes have shown that the compound can be converted into symmetrical azo derivatives through the action of peroxidases. Notably, metabolites such as 5-chloro-2-N-hydroxyaminotoluene and 4,4'-dichloro-2,2'-dimethyl-azobenzene were identified, although these metabolites have not been observed in vivo .

The binding affinity of this compound to macromolecules such as proteins, DNA, and RNA varies by species. For instance, higher covalent binding to liver DNA was reported in mice compared to rats, while the latter exhibited greater binding to liver RNA and proteins . This differential binding suggests a species-dependent metabolism that may influence toxicity profiles.

Toxicological Studies

Acute toxicity studies reveal that this compound is hazardous, with reported LD50 values of 1800 mg/kg for the parent base and >2150 mg/kg for its hydrochloride form in rats . Symptoms of toxicity following exposure include cyanosis, exophthalmos, and gastrointestinal disturbances. Long-term exposure studies have indicated dose-dependent effects on body weight and organ health, particularly affecting the liver and spleen .

Table 1: Summary of Toxicity Data

| Study Type | Species | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 1800 | Cyanosis, dyspnoea, reduced mobility |

| Chronic Exposure | Mice | >2150 | Liver enlargement, weight loss |

| Histopathology | Various | N/A | Changes in liver, kidney, spleen tissues |

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain analogs of 4-Chloro-N-methylaniline as possibly carcinogenic based on epidemiological studies linking exposure to increased incidences of bladder cancer among workers in chemical manufacturing . A notable study involving male workers exposed to 4-chloro-ortho-toluidine indicated a significant excess of bladder tumors compared to expected rates based on regional cancer registry data .

Case Studies

A historical cohort study involving employees in the production of 4-chloro-ortho-toluidine revealed a marked increase in bladder cancer incidence among those exposed before safety improvements were implemented. The standardized incidence ratio (SIR) was reported at 53.8 (95% CI: 21.7–110.9), indicating a strong association between occupational exposure and cancer risk .

特性

IUPAC Name |

4-chloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZPHXLDIMSTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604372 | |

| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30953-65-2 | |

| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。